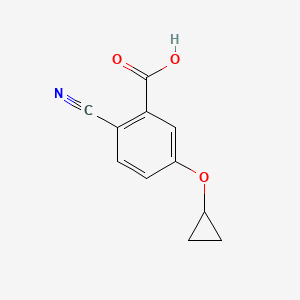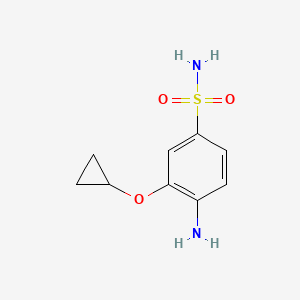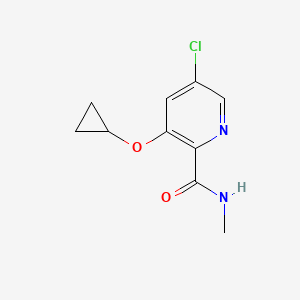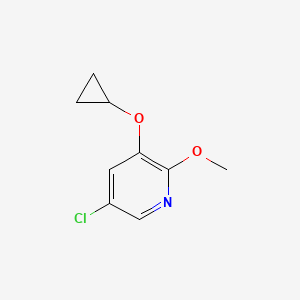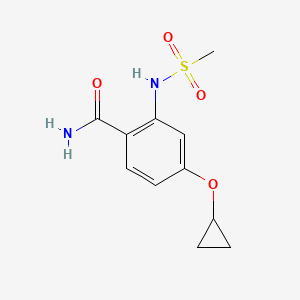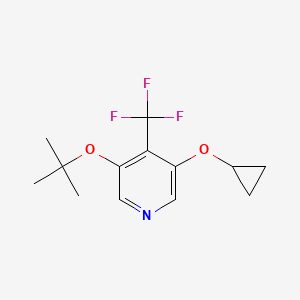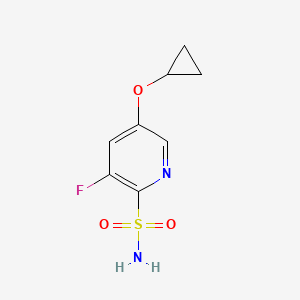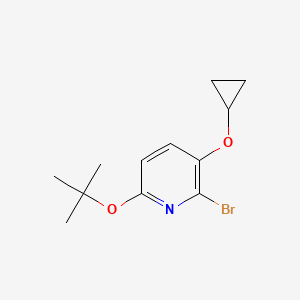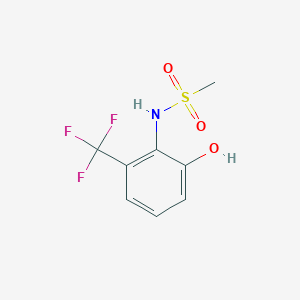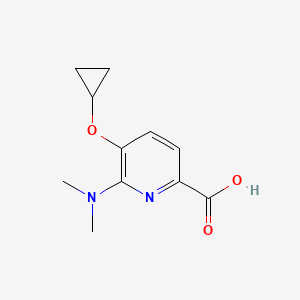
2-Cyclopropoxy-6-(methylthio)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-6-(methylsulfanyl)benzonitrile is an organic compound with the molecular formula C11H11NOS and a molecular weight of 205.28 g/mol . This compound features a benzene ring substituted with a nitrile group, a cyclopropoxy group, and a methylsulfanyl group. It is primarily used in organic synthesis and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-6-(methylsulfanyl)benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of 2-Cyclopropoxy-6-(methylsulfanyl)benzonitrile may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include rigorous purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-6-(methylsulfanyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-6-(methylsulfanyl)benzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: Investigating the metabolic pathways involving cyclopropyl groups.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-6-(methylsulfanyl)benzonitrile involves its interaction with specific molecular targets. The cyclopropyl group can impart rigidity to the molecule, affecting its binding affinity to enzymes or receptors. The nitrile group can participate in hydrogen bonding or dipole interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylsulfanyl)benzonitrile: Lacks the cyclopropoxy group, making it less rigid.
2-Cyclopropoxybenzonitrile: Lacks the methylsulfanyl group, affecting its reactivity and biological properties.
Uniqueness
2-Cyclopropoxy-6-(methylsulfanyl)benzonitrile is unique due to the presence of both the cyclopropoxy and methylsulfanyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H11NOS |
|---|---|
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
2-cyclopropyloxy-6-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C11H11NOS/c1-14-11-4-2-3-10(9(11)7-12)13-8-5-6-8/h2-4,8H,5-6H2,1H3 |
InChI-Schlüssel |
IVKOBHVIFIJSDM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC(=C1C#N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


